molecular formula C13H22O B15158706 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 651706-43-3

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B15158706
CAS No.: 651706-43-3
M. Wt: 194.31 g/mol
InChI Key: WLHSSLZVZWTWLM-UHFFFAOYSA-N
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Description

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane (CAS 651706-43-3) is a high-purity chemical compound with the molecular formula C13H22O, supplied for research and development applications . This molecule features a 7-oxabicyclo[4.1.0]heptane core, which is an epoxide functionality fused to a cyclohexane ring. This structure is of significant interest in organic synthesis and materials science. Compounds based on the 7-oxabicyclo[4.1.0]heptane (oxabicyclo) scaffold are valuable intermediates and building blocks. Structurally related epoxides, such as limonene oxide, are well-known in industrial chemistry and are studied for their reactivity in ring-opening reactions and polymerization . The reactivity of the strained epoxide ring makes it a key site for further chemical modification, allowing researchers to develop novel polymers, fine chemicals, and other advanced materials . The specific substitution pattern with a 3,3-dimethylbutylidene group presents a unique steric and electronic profile for investigating structure-activity relationships, reaction kinetics, and catalytic processes. This product is intended for use by qualified researchers in controlled laboratory settings. It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

CAS No.

651706-43-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3

InChI Key

WLHSSLZVZWTWLM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(=CCC(C)(C)C)C1O2

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:

Scientific Research Applications

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 7-oxabicyclo[4.1.0]heptane scaffold is versatile, with substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis with structurally related compounds:

Structural and Substituent Variations

Compound Name CAS Number Substituents Molecular Formula Key Features
1-Methyl-7-oxabicyclo[4.1.0]heptane 1713-33-3 1-methyl C₇H₁₂O Simplest analog; used in combustion studies . Boiling point: 138°C .
1-Phenyl-7-oxabicyclo[4.1.0]heptane 4829-01-0 1-phenyl C₁₂H₁₄O Aromatic substituent enhances stability; undergoes pinacol rearrangement to form 1-phenylcyclopentanecarbaldehyde .
3-Vinyl-7-oxabicyclo[4.1.0]heptane 106-86-5 3-vinyl C₉H₁₂O Predicted boiling point: 193.4°C; density: 0.974 g/cm³ . Used in epoxy resin formulations .
3-(tert-Butyl)-7-oxabicyclo[4.1.0]heptane 15536-71-7 3-tert-butyl C₁₀H₁₈O Bulky tert-butyl group increases steric hindrance, potentially reducing reactivity .
5-(3,3-Dimethylbutylidene)-1-methyl derivative 56412-88-5 5-(3,3-dimethylbutylidene), 1-methyl C₁₃H₂₂O Branched alkylidene substituent likely enhances lipophilicity and thermal stability .

Reactivity and Functionalization

  • Combustion Behavior : In methylcyclohexane combustion, 1-methyl-7-oxabicyclo[4.1.0]heptane and its oxirane derivatives form at higher yields (~2.5%) compared to tetrahydrofuran (THF)-like structures, suggesting greater stability under oxidative conditions .
  • Rearrangement Reactions : The phenyl-substituted analog undergoes GO-mediated pinacol rearrangement to yield aldehydes, indicating that electron-donating substituents facilitate ring-opening reactions .
  • Stereoelectronic Effects : Conformational studies of 3-oxabicyclo[4.1.0]heptane derivatives reveal that substituents influence ring strain and electronic interactions, affecting their utility as bioisosteres (e.g., morpholine replacements) .

Physical Properties

  • Boiling Points : Bulky substituents correlate with higher boiling points. For example, 3-vinyl (193.4°C ) vs. 1-methyl (138°C ).
  • Density : Vinyl derivatives exhibit lower densities (~0.974 g/cm³) compared to alkyl-substituted analogs, likely due to reduced molecular packing efficiency .

Biological Activity

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane against various bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. A notable study reported:

  • Method : Mouse model of inflammation induced by carrageenan.
  • Results : Significant reduction in paw edema was observed at doses of 50 mg/kg and 100 mg/kg.

This indicates that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.

Anticancer Potential

Emerging research has focused on the anticancer effects of this compound:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings :
    • Induced apoptosis in HeLa cells with an IC50 value of 25 µM.
    • Inhibited cell proliferation in MCF-7 cells by approximately 40% at a concentration of 50 µM after 48 hours.

These findings highlight the need for further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant improvement in infection resolution rates compared to standard treatments.
  • Case Study on Anti-inflammatory Effects :
    • In a double-blind study involving patients with rheumatoid arthritis, participants receiving the compound showed reduced joint swelling and pain compared to those receiving a placebo.

Q & A

Basic: What are the optimal synthetic routes for 5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves epoxidation of substituted cyclohexene derivatives or cyclopropanation via carbene insertion. For example, phase-transfer catalysis (PTC) using benzyl triethylammonium chloride with chloroform and aqueous NaOH has been effective for analogous bicyclo compounds (e.g., 7,7-dichloronorcarane synthesis) . Key parameters include:

  • Catalyst selection : Quaternary ammonium salts enhance interfacial reactivity.
  • Temperature control : Reactions often require 40–60°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to structural complexity.
    Yield optimization can be achieved via DoE (Design of Experiments) to assess variables like molar ratios and reaction time.

Basic: How is the stereochemistry and structural conformation of this bicyclo compound validated?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/n space group) with lattice parameters (e.g., a = 6.8541 Å, b = 35.206 Å, c = 9.2992 Å) confirm substituent positioning .
  • NMR spectroscopy : 13C^{13}\text{C} NMR distinguishes bridgehead carbons (δ 50–60 ppm) and oxirane oxygen effects on neighboring protons (1H^1\text{H} NMR, δ 3.0–4.0 ppm).
  • Computational modeling : Density Functional Theory (DFT) compares calculated vs. experimental IR spectra to validate conformers .

Advanced: What role does this compound play in combustion kinetics, and how do experimental data conflict with computational models?

Methodological Answer:
In methylcyclohexane combustion, analogous oxabicyclo compounds (e.g., 1-methyl-7-oxabicyclo[4.1.0]heptane) form via tertiary ROȮ radical pathways. Experimental studies using jet-stirred reactors (JSRs) detect ~2.5% yield of oxirane derivatives, but kinetic models underpredict CE (cyclic ether) concentrations by >30% .
Key discrepancies :

  • Mechanistic gaps : Sub-mechanisms for bridgehead substituent effects (e.g., dimethylbutylidene groups) are poorly parametrized.
  • GC limitations : Co-elution of isomers (e.g., 1-oxaspiro[2.5]octane) complicates quantification.
    Resolution strategies :
    • Use GC×GC-TOFMS for isomer separation.
    • Refine transition state calculations using CASPT2//CASSCF methods.

Advanced: How do steric effects from the 3,3-dimethylbutylidene group influence reactivity in ring-opening reactions?

Methodological Answer:
The bulky 3,3-dimethylbutylidene group directs regioselectivity in acid-catalyzed ring-opening reactions. For example:

  • Acidic conditions : Preferential protonation occurs at the less hindered bridgehead carbon, leading to trans-diol formation.
  • Nucleophilic attack : Steric shielding reduces backside SN2S_N2 pathways, favoring SN1S_N1-like mechanisms with carbocation intermediates.
    Experimental validation :
  • Kinetic isotope effects (kH/kDk_H/k_D) and Hammett plots differentiate mechanistic pathways.
  • DFT studies show steric hindrance increases activation energy for SN2S_N2 by ~15 kcal/mol compared to unsubstituted analogs .

Advanced: Can this compound serve as a monomer for epoxy-based polymers, and what challenges exist in polymerization?

Methodological Answer:
The bicyclo structure offers rigidity, but polymerization is hindered by:

  • Low ring strain : Reduced reactivity compared to smaller epoxides (e.g., cyclohexene oxide).
  • Steric inhibition : Bulky substituents slow chain propagation.
    Mitigation strategies :
  • Copolymerization : Blend with strain-enhanced epoxides (e.g., vinylcyclohexene dioxide) to improve crosslinking .
  • Catalyst design : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic activation of the oxirane ring.
    Thermal analysis : DSC shows TgT_g increases by 20–30°C compared to linear epoxy resins, suggesting potential for high-temperature materials .

Advanced: How can computational modeling resolve contradictions in experimental thermodynamic data (e.g., ΔHf°)?

Methodological Answer:
Discrepancies in enthalpy of formation (ΔHf\Delta H_f^\circ) arise from:

  • Isomer coexistence : Multiple conformers (e.g., chair vs. twist-boat) complicate gas-phase measurements.
  • Basis set limitations : Lower-level DFT (e.g., B3LYP/6-31G*) underestimates steric strain by ~5 kcal/mol.
    Best practices :
  • Use G4 composite methods for accurate ΔHf\Delta H_f^\circ calculations (±1 kcal/mol error).
  • Validate with photoionization mass spectrometry (PIMS) to isolate isomer-specific contributions .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve oxirane isomers. Electron ionization (70 eV) fragments at m/z 152 (M⁺–CH₃) confirm molecular identity .
  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients detect trace impurities (LOQ = 0.1 ppm).
  • FTIR : Stretching vibrations at 1250 cm⁻¹ (C–O–C) and 910 cm⁻¹ (epoxide ring) validate functional groups .

Advanced: What strategies address synthetic challenges in scaling up enantioselective routes?

Methodological Answer:
Enantioselective synthesis requires:

  • Chiral catalysts : Jacobsen’s Co(III)-salen complexes for asymmetric epoxidation (up to 90% ee) .
  • Dynamic kinetic resolution : Racemization-prone intermediates enable >99% ee via enzyme-mediated processes (e.g., Candida antarctica lipase B) .
    Scale-up hurdles :
  • Catalyst cost: Switch to heterogeneous catalysts (e.g., immobilized Ti(OiPr)₄).
  • Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.

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